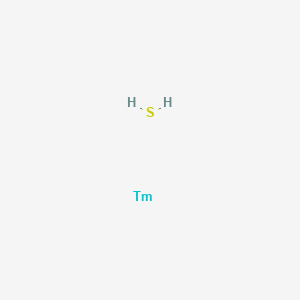
Sulfane;thulium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfane;thulium:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfane;thulium involves the reaction of thulium salts with sulfane sulfur sources. One common method is the reaction of thulium chloride with sodium sulfide under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using thulium oxide and hydrogen sulfide. The process requires precise control of temperature and pressure to optimize yield and purity. The resulting compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Sulfane;thulium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thulium oxides and sulfur oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation states of thulium and sulfur.
Substitution: this compound can participate in substitution reactions where sulfur atoms are replaced by other chalcogens or halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine, bromine, and iodine are employed in substitution reactions.
Major Products Formed:
Oxidation: Thulium oxides and sulfur oxides.
Reduction: Lower oxidation states of thulium and elemental sulfur.
Substitution: Thulium halides and various sulfur-containing compounds.
Scientific Research Applications
Chemistry: Sulfane;thulium is used as a precursor in the synthesis of complex thulium-containing compounds. Its unique reactivity makes it valuable in studying sulfur chemistry and the behavior of rare earth elements.
Biology: In biological research, this compound is investigated for its potential role in cellular signaling and redox regulation. Sulfane sulfur species are known to modulate enzyme activities and protect against oxidative stress.
Medicine: The compound’s potential therapeutic applications include its use as an antioxidant and anti-inflammatory agent. Research is ongoing to explore its efficacy in treating neurodegenerative diseases and other conditions associated with oxidative stress.
Industry: this compound is utilized in the development of advanced materials, including magnetic and optical devices. Its unique properties make it suitable for applications in electronics, photonics, and catalysis.
Mechanism of Action
The mechanism of action of sulfane;thulium involves the interaction of sulfane sulfur with cellular targets. Sulfane sulfur can modify cysteine residues in proteins, leading to the formation of persulfides. These modifications regulate enzyme activities and protect against irreversible oxidation. Thulium’s role in the compound may enhance its stability and reactivity, allowing for more efficient modulation of cellular processes.
Comparison with Similar Compounds
Sulfane;lanthanum: Another rare earth sulfane compound with similar reactivity but different magnetic properties.
Sulfane;cerium: Known for its strong antioxidant properties and applications in catalysis.
Sulfane;europium: Used in optical materials and phosphors due to its luminescent properties.
Uniqueness: Sulfane;thulium stands out due to its unique combination of sulfane sulfur’s reactivity and thulium’s magnetic and optical properties. This makes it particularly valuable in applications requiring both chemical reactivity and advanced material properties.
Properties
Molecular Formula |
H2STm |
|---|---|
Molecular Weight |
203.02 g/mol |
IUPAC Name |
sulfane;thulium |
InChI |
InChI=1S/H2S.Tm/h1H2; |
InChI Key |
FJILQDHZXLRRBS-UHFFFAOYSA-N |
Canonical SMILES |
S.[Tm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione](/img/structure/B12338446.png)
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12338448.png)
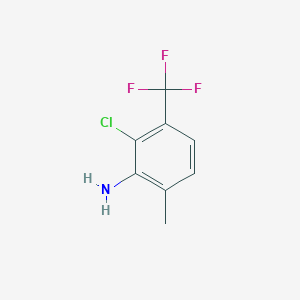
![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B12338466.png)

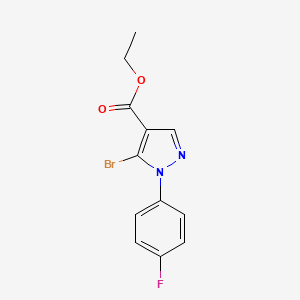
![Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338481.png)

![(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12338493.png)
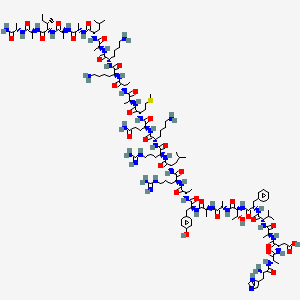
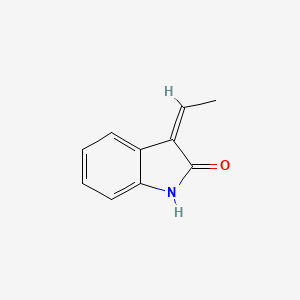
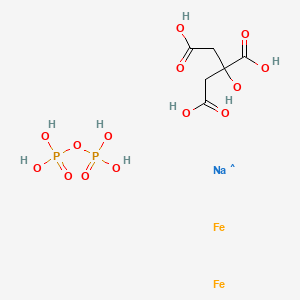
![(3S,4S,5S,6R)-6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12338530.png)

